molecular formula C10H10F3NO3 B13992993 Ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate

Ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B13992993
M. Wt: 249.19 g/mol
InChI Key: BXDSAWZYUBLUKE-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-5-(trifluoromethyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a trifluoromethyl group and a methoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-5-(trifluoromethyl)picolinate typically involves the esterification of 6-methoxy-5-(trifluoromethyl)picolinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of Ethyl 6-methoxy-5-(trifluoromethyl)picolinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-methoxy-5-(trifluoromethyl)picolinic acid.

    Reduction: Formation of 6-methoxy-5-(trifluoromethyl)picolinyl alcohol.

    Substitution: Formation of various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-methoxy-5-(trifluoromethyl)picolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Ethyl 6-methoxy-5-(trifluoromethyl)picolinate can be compared with other similar compounds such as:

    Ethyl 6-(trifluoromethyl)picolinate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    Ethyl 5-(trifluoromethyl)picolinate: The position of the trifluoromethyl group is different, leading to variations in its chemical properties and applications.

The presence of both the methoxy and trifluoromethyl groups in Ethyl 6-methoxy-5-(trifluoromethyl)picolinate makes it unique and potentially more versatile in its applications compared to its analogs.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H10F3NO3/c1-3-17-9(15)7-5-4-6(10(11,12)13)8(14-7)16-2/h4-5H,3H2,1-2H3

InChI Key

BXDSAWZYUBLUKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)C(F)(F)F)OC

Origin of Product

United States

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